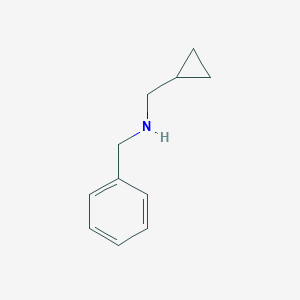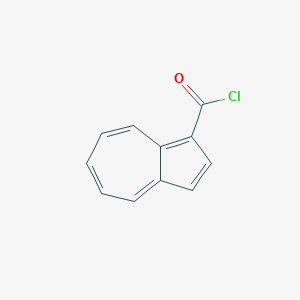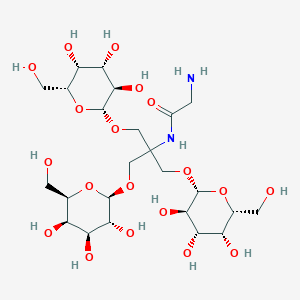
Trisgalactosylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisgalactosylglycine (TGG) is a glycosaminoglycan (GAG) molecule that is composed of three galactose molecules and one glycine molecule. It is a naturally occurring compound found in the extracellular matrix of various tissues, including cartilage, bone, and skin. TGG has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases and conditions.
Mécanisme D'action
The mechanism of action of Trisgalactosylglycine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways.
Effets Biochimiques Et Physiologiques
Trisgalactosylglycine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways. Trisgalactosylglycine has been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Trisgalactosylglycine in lab experiments is that it is a naturally occurring compound found in the extracellular matrix of various tissues, making it a physiologically relevant molecule to study. Another advantage is that it has been shown to have a variety of biological activities, making it a versatile tool for studying various cellular processes. One limitation of using Trisgalactosylglycine in lab experiments is that it can be difficult to synthesize and purify, making it a relatively expensive reagent to use.
Orientations Futures
There are many potential future directions for research on Trisgalactosylglycine. One area of interest is the development of Trisgalactosylglycine-based therapies for cancer and other inflammatory diseases. Another area of interest is the role of Trisgalactosylglycine in cartilage and bone tissue homeostasis, and its potential as a treatment for osteoarthritis and other degenerative joint diseases. Further research is also needed to fully understand the mechanism of action of Trisgalactosylglycine and its interactions with other molecules in the extracellular matrix.
Méthodes De Synthèse
The synthesis of Trisgalactosylglycine involves the enzymatic transfer of galactose molecules onto a glycine backbone. This process is mediated by the enzyme galactosyltransferase, which catalyzes the transfer of galactose from a donor molecule to the glycine backbone. The resulting Trisgalactosylglycine molecule is then further modified by other enzymes to produce various forms of the molecule with different biological activities.
Applications De Recherche Scientifique
Trisgalactosylglycine has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Trisgalactosylglycine has also been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
Propriétés
Numéro CAS |
117973-59-8 |
|---|---|
Nom du produit |
Trisgalactosylglycine |
Formule moléculaire |
C24H44N2O19 |
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1 |
Clé InChI |
HYXJROLSZPZXNA-MWCFOFQQSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
Autres numéros CAS |
117973-59-8 |
Synonymes |
N-tris(galactopyranosyloxymethyl)glycine methylamide trisgalactosylglycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



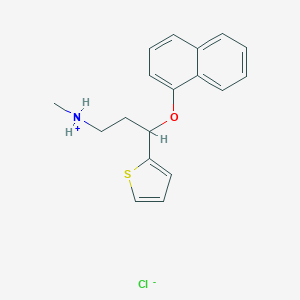
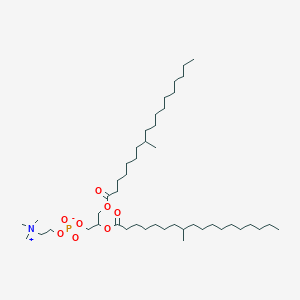
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)
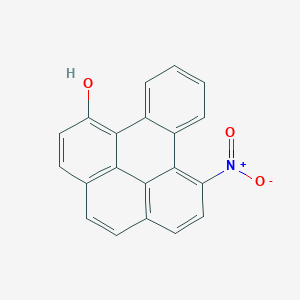
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)
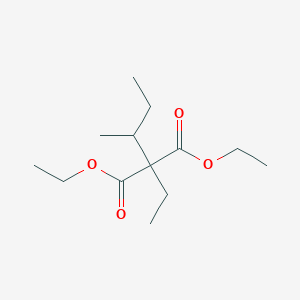


![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)


